molecular formula C21H23N3OS B4940905 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

货号 B4940905
分子量: 365.5 g/mol
InChI 键: YBQRPCMPXXZBDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide, also known as BPTD, is a chemical compound that has been studied for its potential therapeutic applications. BPTD belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities. In

作用机制

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide involves the inhibition of the proteasome activity, which leads to the accumulation of misfolded and damaged proteins within the cells. This accumulation triggers the activation of the unfolded protein response (UPR), which is a cellular stress response mechanism that helps to restore protein homeostasis. However, if the UPR fails to restore protein homeostasis, it leads to apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to possess anti-inflammatory properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has also been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and protecting against glutamate-induced excitotoxicity.

实验室实验的优点和局限性

One of the significant advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is its high potency and selectivity towards the proteasome. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit a higher potency than other proteasome inhibitors, such as bortezomib. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has also been shown to exhibit a lower toxicity profile than bortezomib, which makes it a promising candidate for further development. However, one of the limitations of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is its poor solubility in water, which can make it challenging to administer in vivo.

未来方向

There are several future directions for the research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide. One of the significant areas of research is the development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide derivatives with improved solubility and bioavailability. Another future direction is the investigation of the synergistic effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit synergistic effects with various chemotherapeutic agents, such as doxorubicin and cisplatin. The combination of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents may lead to improved therapeutic outcomes. Additionally, the investigation of the role of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in other diseases, such as neurodegenerative diseases, may provide new insights into its potential therapeutic applications.
Conclusion:
In conclusion, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is a promising compound that has been investigated for its potential therapeutic applications in various fields of research. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit potent anticancer activity, anti-inflammatory properties, and neuroprotective effects. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide's mechanism of action involves the inhibition of the proteasome activity, which leads to the activation of the UPR and apoptosis. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has several advantages, such as its high potency and selectivity towards the proteasome, but also has limitations, such as its poor solubility in water. Future research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide should focus on the development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide derivatives with improved solubility and bioavailability, investigation of the synergistic effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents, and the role of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in other diseases.

合成方法

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation between the amine and the acid chloride. The resulting product is then purified by column chromatography to obtain N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in high yield and purity.

科学研究应用

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been investigated for its potential therapeutic applications in various fields of research. One of the significant areas of research is cancer treatment. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins involved in cell growth and survival.

属性

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-2-3-14-20-23-24-21(26-20)22-19(25)15-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,2-3,14-15H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQRPCMPXXZBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。